IPI-145 IPI-145 Duvelisib (INN, previously known as IPI-145) is an inhibitor of PI3Kδ and PI3Kγ, researched as a treatment for hematologic malignancies as well as a broad range of inflammatory conditions. The phosphoinositide 3-kinases are involved in cell proliferation and differentiation and have significant potential in hematology fields and inflammatory disease treatments. Ibrutinib and acalabrutinib are other inhibitors that are being used or researched for similar treatments.  in vitro: IPI-145 suppresses murine/human B-cell proliferation with EC50 of 0.5 nM/0.5 nM and also inhibits human T-cell proliferation with EC50 of 9.5 nM. in vivo: IPI-145 (10 mg/kg, p.o.) shows well pharmacokinetics with Cmax and AUC of 390 ng/mL and 137 ng/mL in mouse and rat. IPI-145 (10 mg/kg) is active in murine DTH model with ~50% ear swelling. IPI-145 (10 mg/kg) demonstrates dose-dependent effect in rat collagen induced arthritis (CIA) model. IPI-145 prevents inflammation and protects joint bone and cartilage in the rat CIA model. IPI-145 (10 mg/kg,QD) demonstrates activity in rat adjuvant induced polyarthritis model.
Brand Name: Vulcanchem
CAS No.: 1201438-56-3
VCID: VC0002055
InChI: InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1
SMILES: CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Molecular Formula: C₂₂H₁₇ClN₆O
Molecular Weight: 416.86

IPI-145

CAS No.: 1201438-56-3

Inhibitors

VCID: VC0002055

Molecular Formula: C₂₂H₁₇ClN₆O

Molecular Weight: 416.86

Purity: > 98%

IPI-145 - 1201438-56-3

CAS No. 1201438-56-3
Product Name IPI-145
Molecular Formula C₂₂H₁₇ClN₆O
Molecular Weight 416.86
IUPAC Name 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Standard InChI InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1
Standard InChIKey SJVQHLPISAIATJ-ZDUSSCGKSA-N
SMILES CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Appearance white solid powder
Description Duvelisib (INN, previously known as IPI-145) is an inhibitor of PI3Kδ and PI3Kγ, researched as a treatment for hematologic malignancies as well as a broad range of inflammatory conditions. The phosphoinositide 3-kinases are involved in cell proliferation and differentiation and have significant potential in hematology fields and inflammatory disease treatments. Ibrutinib and acalabrutinib are other inhibitors that are being used or researched for similar treatments.  in vitro: IPI-145 suppresses murine/human B-cell proliferation with EC50 of 0.5 nM/0.5 nM and also inhibits human T-cell proliferation with EC50 of 9.5 nM. in vivo: IPI-145 (10 mg/kg, p.o.) shows well pharmacokinetics with Cmax and AUC of 390 ng/mL and 137 ng/mL in mouse and rat. IPI-145 (10 mg/kg) is active in murine DTH model with ~50% ear swelling. IPI-145 (10 mg/kg) demonstrates dose-dependent effect in rat collagen induced arthritis (CIA) model. IPI-145 prevents inflammation and protects joint bone and cartilage in the rat CIA model. IPI-145 (10 mg/kg,QD) demonstrates activity in rat adjuvant induced polyarthritis model.
Purity > 98%
Synonyms IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.
Reference 1. Blood. 2017 Dec 12. pii: blood-2017-08-802470. doi: 10.1182/blood-2017-08-802470.
[Epub ahead of print]

Activity of the PI3K-δ,γ inhibitor duvelisib in a phase I trial and preclinical
models of T-cell lymphoma.

Horwitz SM(1), Koch R(2), Porcu P(3), Oki Y(4), Moskowitz A(1), Perez M(1),
Myskowski P(1), Officer A(5), Jaffe JD(5), Morrow SN(2), Allen K(6), Douglas
M(6), Stern H(6), Sweeney J(6), Kelly P(6), Kelly V(6), Aster JC(7), Weaver D(8),
Foss FM(9), Weinstock DM(10).

Author information:
(1)Memorial Sloan Kettering Cancer Center, New York, NY, United States.
(2)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States.
(3)The Ohio State University Comprehensive Cancer Center, Columbus, OH, United
States.
(4)MD Anderson Cancer Center, Houston, TX, United States.
(5)Broad Institute of Harvard and MIT, Cambridge, MA, United States.
(6)Infinity Pharmaceuticals, Inc., Cambridge, MA, United States.
(7)Brigham and Women/'s Hospital and Harvard Medical School, Boston, MA, United
States.
(8)Verastem Pharmaceuticals, Needham, MA, United States.
(9)Yale University Cancer Center, New Haven, CT, United States.
(10)Dana-Farber Cancer Institute and Harvard Medical School, Boston, MA, United
States; dweinstock@partners.org.

Duvelisib (IPI-145) is an oral inhibitor of phosphoinositide-3-kinase (PI3K)-δ/γ
isoforms currently in clinical development. PI3K-δ/γ inhibition may directly
inhibit malignant T-cell growth, making Duvelisib a promising candidate for
patients with peripheral (PTCL) or cutaneous (CTCL) T-cell lymphoma. Inhibition
of either isoform may also contribute to clinical responses by modulating
nonmalignant immune cells. We investigated these dual effects in a TCL cohort
from a Phase 1, open-label study of Duvelisib in patients with relapsed or
refractory PTCL [n=16] and CTCL [n=19], along with in vitro and in vivo models of
TCL. The overall response rates in patients with PTCL and CTCL were 50.0% and
31.6%, respectively (p=0.32). There were 3 complete responses, all among patients
with PTCL. Activity was seen across a wide spectrum of subtypes. The most
frequently observed Grade 3 and 4 adverse events were transaminase increases (40%
ALT, 17% AST), maculopapular rash (17%) and neutropenia (17%). Responders and
non-responders had markedly different changes in serum cytokine profiles induced
by Duvelisib. In vitro, Duvelisib potently killed 3 of 4 TCL lines with
constitutive phospho-AKT (pAKT) versus 0 of 7 lines lacking pAKT (p=0.024) and
exceeded cell killing by the PI3K-δ-specific inhibitor Idelalisib. Administration
of Duvelisib to mice engrafted with a PTCL patient-derived xenograft resulted in
a shift among tumor-associated macrophages from the immunosuppressive M2-like
phenotype to the inflammatory M1-like phenotype. In summary, Duvelisib
demonstrated promising clinical activity and an acceptable safety profile in
relapsed/refractory TCL, as well as preclinical evidence of both tumor
cell-autonomous and immune-mediated effects.




2. Expert Opin Investig Drugs. 2017 May;26(5):625-632. doi:
10.1080/13543784.2017.1312338. Epub 2017 Apr 13.

Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic
leukemia.

Vangapandu HV(1), Jain N(2), Gandhi V(1).

Author information:
(1)a Department of Experimental Therapeutics , The University of Texas MD
Anderson Cancer Center , Houston , TX , USA.
(2)b Department of Leukemia , The University of Texas MD Anderson Cancer Center ,
Houston , TX , USA.

INTRODUCTION: Frontline chemotherapy is successful against chronic lymphocytic
leukemia (CLL), but results in untoward toxicity. Further, prognostic factors,
cytogenetic anomalies, and compensatory cellular signaling lead to therapy
resistance or disease relapse. Therefore, for the past few years, development of
targeted therapies is on the rise. PI3K is a major player in the B-cell receptor
(BCR) signaling axis, which is critical for the survival and maintenance of B
cells. Duvelisib, a PI3K δ/γ dual isoform specific inhibitor that induces
apoptosis and reduces cytokine and chemokine levels in vitro, holds promise for
CLL. Areas covered: Herein, we review PI3K isoforms and their inhibitors in
general, and duvelisib in particular; examine literature on preclinical
investigations, pharmacokinetics and clinical studies of duvelisib either as
single agent or in combination, for patients with CLL and other lymphoid
malignancies. Expert opinion: Duvelisib targets the PI3K δ isoform, which is
necessary for cell proliferation and survival, and γ isoform, which is critical
for cytokine signaling and pro-inflammatory responses from the microenvironment.
In phase I clinical trials, duvelisib as a single agent showed promise for CLL
and other lymphoid malignancies. Phase II and III trials of duvelisib alone or in
combination with other agents are ongoing.



3. Leukemia. 2015 Sep;29(9):1811-22. doi: 10.1038/leu.2015.105. Epub 2015 Apr 28.

The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145
(Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes
apoptosis in CLL.

Balakrishnan K(1)(2), Peluso M(3), Fu M(2), Rosin NY(2), Burger JA(2), Wierda
WG(2), Keating MJ(2), Faia K(3), O/'Brien S(2), Kutok JL(3), Gandhi V(1)(2).

Author information:
(1)Department of Experimental Therapeutics, The University of Texas MD Anderson
Cancer Center, Houston, TX, USA.
(2)Department of Leukemia, The University of Texas MD Anderson Cancer Center,
Houston, TX, USA.
(3)Infinity Pharmaceuticals Inc., Cambridge, MA, USA.

The functional relevance of the B-cell receptor (BCR) and the evolution of
protein kinases as therapeutic targets have recently shifted the paradigm for
treatment of B-cell malignancies. Inhibition of p110δ with idelalisib has shown
clinical activity in chronic lymphocytic leukemia (CLL). The dynamic interplay of
isoforms p110δ and p110γ in leukocytes support the hypothesis that dual blockade
may provide a therapeutic benefit. IPI-145, an oral inhibitor of p110δ and p110γ
isoforms, sensitizes BCR-stimulated and/or stromal co-cultured primary CLL cells
to apoptosis (median 20%, n=57; P<0.0001) including samples with poor prognostic
markers, unmutated IgVH (n=28) and prior treatment (n=15; P<0.0001). IPI-145
potently inhibits the CD40L/IL-2/IL-10 induced proliferation of CLL cells with an
IC50 in sub-nanomolar range. A corresponding dose-responsive inhibition of
pAKT(Ser473) is observed with an IC50 of 0.36 nM. IPI-145 diminishes the
BCR-induced chemokines CCL3 and CCL4 secretion to 17% and 37%, respectively.
Pre-treatment with 1 μM IPI-145 inhibits the chemotaxis toward CXCL12; reduces
pseudoemperipolesis to median 50%, inferring its ability to interfere with homing
capabilities of CLL cells. BCR-activated signaling proteins AKT(Ser473),
BAD(Ser112), ERK(Thr202/Tyr204) and S6(Ser235/236) are mitigated by IPI-145.
Importantly, for clinical development in hematological malignancies, IPI-145 is
selective to CLL B cells, sparing normal B- and T-lymphocytes.
PubChem Compound 50905713
Last Modified Nov 11 2021
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